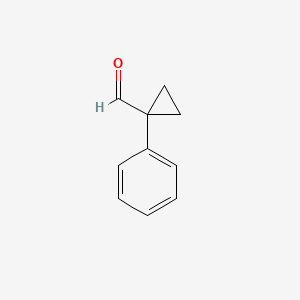
1-Phenylcyclopropanecarbaldehyde
Descripción general
Descripción
1-Phenylcyclopropanecarbaldehyde is a chemical compound with the CAS Number: 21744-88-7 and a linear formula of C10H10O . It has a molecular weight of 146.19 .
Molecular Structure Analysis
The InChI code for 1-Phenylcyclopropanecarbaldehyde is 1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 . This indicates the presence of a cyclopropane ring attached to a phenyl group and a carbaldehyde group.Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Structures 1-Phenylcyclopropanecarbaldehyde has been used in the synthesis of various complex organic structures. For instance, Kumar et al. (2018) demonstrated its use in the TiX4-mediated Prins-type cyclization to construct (E)-hexahydrooxonines and octahydrocyclopenta[b]pyran (Kumar, Dey, & Banerjee, 2018). Additionally, Shook et al. (1993) applied 1-phenylcyclopropanecarbaldehyde in the stereocontrolled ring expansion of fused allylidenecyclopropanes to form various fused bicyclic systems (Shook, Romberger, Jung, Xiao, Sherbine, Zhang, Lin, & Cohen, 1993).
In Organic Chemistry Research This compound has been significant in understanding various phenomena in organic chemistry. Miller et al. (1992) studied its oxidation by cytochrome P450cam, contributing to the understanding of radical probe reactions (Miller, Fruetel, & Ortiz de Montellano, 1992). Pawar and Noe (1998) utilized it in a dynamic NMR study to compare the conjugating abilities of cyclopropyl and phenyl groups (Pawar & Noe, 1998).
Creation of Novel Organic Compounds Its reactivity has been harnessed for creating novel organic compounds. Hussain et al. (2009) demonstrated its application in the stereoselective synthesis of cyclopropylboronate esters and other compounds (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009). Similarly, Hiyama, Koide, and Nozaki (1975) explored its oxidation with lead tetraacetate to produce various compounds (Hiyama, Koide, & Nozaki, 1975).
Biological Activity Studies Sudha, Subbaiah, and Mahalakshmi (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from 1-Phenylcyclopropanecarbaldehyde and evaluated their antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
In Chemical Reaction Studies Maeden, Steinberg, and Boer (1972) used cyclopropanecarbaldehyde in studying the kinetics of the Cannizzaro reaction, providing insights into reaction mechanisms (Maeden, Steinberg, & Boer, 1972).
In Synthesis of Anticonvulsant and Analgesic Drugs Viveka et al. (2015) synthesized new pyrazole analogues starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating potential anticonvulsant and analgesic properties (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Photoreduction Studies Funke and Cerfontain (1976) examined the photoreduction of cycloalkanecarbaldehydes, including 1-Phenylcyclopropanecarbaldehyde, contributing to photochemical reaction research (Funke & Cerfontain, 1976).
In Chiral Chemistry Asami and Mukaiyama (1983) synthesized α-benzyloxy aldehydes with chiral tertiary centers using 1-Phenylcyclopropanecarbaldehyde, an application in asymmetric synthesis (Asami & Mukaiyama, 1983).
Propiedades
IUPAC Name |
1-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKJEFTTNCUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451602 | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropanecarbaldehyde | |
CAS RN |
21744-88-7 | |
| Record name | 1-Phenylcyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



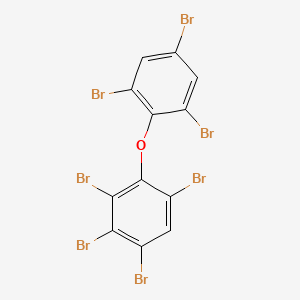

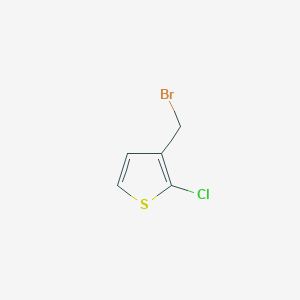
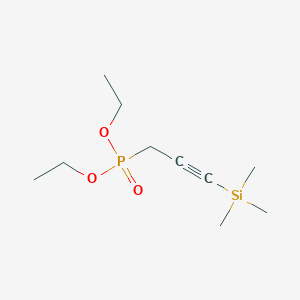
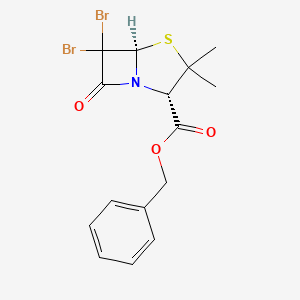
![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)
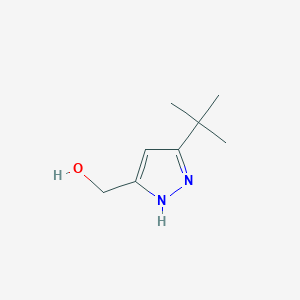
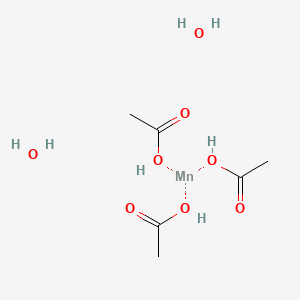
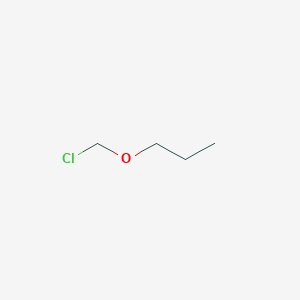
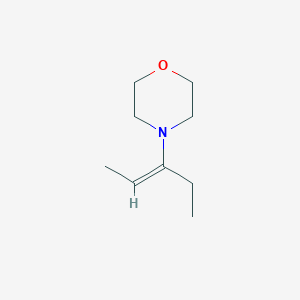
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
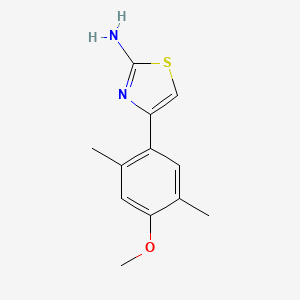
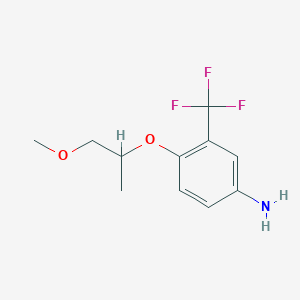
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)